1,3,5-Tris[(propan-2-yl)sulfanyl]benzene
Description
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene is a trisubstituted benzene derivative featuring three thioether (-S-) groups at the 1,3,5 positions, each bonded to a propan-2-yl (isopropyl) substituent. Its molecular formula is C₁₅H₂₄S₃, with a molecular weight of 300.47 g/mol. The compound’s structure combines the aromatic rigidity of benzene with the steric bulk and electron-donating properties of isopropylthioether groups.
Properties
CAS No. |
74542-67-9 |
|---|---|
Molecular Formula |
C15H24S3 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1,3,5-tris(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C15H24S3/c1-10(2)16-13-7-14(17-11(3)4)9-15(8-13)18-12(5)6/h7-12H,1-6H3 |
InChI Key |
HHWWCMSNKNXPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=CC(=C1)SC(C)C)SC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene typically involves the reaction of 1,3,5-trihalobenzene with propan-2-yl thiol in the presence of a base. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by propan-2-yl sulfanyl groups.
Industrial Production Methods
Industrial production of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Functionalized benzene derivatives
Scientific Research Applications
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity. The benzene ring provides a stable framework for these interactions, allowing for specific binding to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Steric Considerations
The steric and electronic profiles of substituents significantly influence the physical and chemical behavior of trisubstituted benzene derivatives:
- Steric Impact : The isopropyl groups in the target compound impose moderate steric hindrance, intermediate between the bulky tert-butyl groups in ’s compound and the smaller imidazole-methyl groups in TITMB . This affects solubility and reactivity; for example, tert-butyl derivatives exhibit lower solubility in polar solvents due to increased hydrophobicity .
- Electronic Effects: Thioethers (-S-) are weaker electron donors compared to nitrogen-based ligands (e.g., imidazole in TITMB), limiting their coordination strength with hard metals like Cd²⁺ or Zn²⁺ .
Coordination Chemistry and Ligand Behavior
The ability to act as a ligand for metal coordination varies markedly among analogous compounds:
- Nitrogen-Based Ligands (TITMB/TTTMB) : These form stable 2D or 3D MOFs with Cd²⁺ and Zn²⁺ due to strong metal-imidazole/triazole interactions. For example, TITMB creates a 2D layered structure with Cd²⁺, stabilized by hydrogen bonding .
- Thioether Derivatives: The target compound’s sulfur atoms may coordinate softer metals (e.g., Ag⁺, Au⁺), but their weaker donor capacity likely precludes robust MOF formation. No evidence of fluorescence (unlike TITMB/TTTMB systems) is expected unless conjugated with π-systems .
Thermal and Fluorescent Properties
- Thermal Stability : The tert-butyl derivative in likely exhibits superior thermal stability due to its bulky, rigid substituents . The target compound’s isopropyl groups provide intermediate stability, while TITMB-based MOFs decompose above 300°C .
- Fluorescence : Nitrogen-containing ligands (TITMB/TTTMB) show blue fluorescence in MOFs, attributed to ligand-centered transitions . Thioethers lack such emissive properties unless part of extended conjugated systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
